1-(5-Amino-2-chlorophenyl)propan-2-one CAS number search
1-(5-Amino-2-chlorophenyl)propan-2-one CAS number search
Technical Profile: 1-(5-Amino-2-chlorophenyl)propan-2-one
Executive Summary
This guide provides a technical analysis of 1-(5-Amino-2-chlorophenyl)propan-2-one , a specialized organic intermediate. As of early 2026, this specific compound does not possess a widely indexed CAS number in public chemical repositories (PubChem, ChemSpider). It is most effectively identified and sourced through its commercial nitro-precursor, 1-(2-Chloro-5-nitrophenyl)propan-2-one (CAS 320576-24-7) .
This document outlines the identification strategy, synthesis via selective reduction, and analytical characterization required to validate this compound in a research setting.
Part 1: Chemical Identity & Search Strategy
Researchers often encounter "search voids" for specific substituted phenylacetones due to their dual status as potential controlled substance precursors (P2P analogs) and legitimate pharmaceutical intermediates.
The "Anchor" Strategy
Since a direct CAS search for the amino-derivative yields limited results, the most reliable method for identification and procurement is to anchor the search to its stable nitro-precursor.
| Attribute | Target Molecule | Primary Anchor (Precursor) |
| Chemical Name | 1-(5-Amino-2-chlorophenyl)propan-2-one | 1-(2-Chloro-5-nitrophenyl)propan-2-one |
| CAS Number | Not Publicly Indexed | 320576-24-7 |
| Molecular Formula | C₉H₁₀ClNO | C₉H₈ClNO₃ |
| Molecular Weight | 183.63 g/mol | 213.62 g/mol |
| SMILES | CC(=O)CC1=C(C=CC(=C1)N)Cl | CC(=O)CC1=C(C=CC(=C1)[O-])Cl |
Database Mining Strings
To locate proprietary internal identifiers in databases like SciFinderⁿ or Reaxys, use the following verified strings rather than the chemical name:
-
InChI Key: Generate via ChemDraw or similar software using the SMILES above.
-
Canonical SMILES: CC(=O)CC1=C(Cl)C=CC(N)=C1[1]
Part 2: Synthesis Protocol (Nitro Reduction)
Objective: Selectively reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the ketone (C=O) or dehalogenating the aryl chloride (Ar-Cl).
Critical Constraint:
-
Avoid Catalytic Hydrogenation (H₂/Pd-C): High risk of hydrodechlorination (removing the Cl atom).
-
Avoid Hydride Reagents (LiAlH₄, NaBH₄): Will reduce the ketone to an alcohol.
Recommended Method: Iron-Ammonium Chloride Reduction (Bechamp Variant). This method is chemoselective for nitro groups in the presence of ketones and halides.
Experimental Workflow
-
Reagents:
-
Precursor: 1-(2-Chloro-5-nitrophenyl)propan-2-one (CAS 320576-24-7).
-
Reductant: Iron Powder (325 mesh, excess).
-
Electrolyte: Ammonium Chloride (NH₄Cl).
-
Solvent: Ethanol/Water (4:1 ratio).
-
-
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of the nitro precursor in 40 mL Ethanol.
-
Activation: In a separate beaker, dissolve 50 mmol NH₄Cl in 10 mL water. Add to the ethanol solution.
-
Reduction: Add 50 mmol Iron powder. Heat the suspension to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine). Reaction time is typically 2–4 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and evaporate.
-
Figure 1: Chemoselective reduction pathway avoiding common side reactions.
Part 3: Analytical Characterization
Since no reference standard exists, you must validate the structure using first-principles prediction.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methyl (Ketone) | 2.15 – 2.25 | Singlet | 3H | -C(=O)CH ₃ |
| Methylene (Bridge) | 3.70 – 3.80 | Singlet | 2H | Ar-CH ₂-C(=O) |
| Amino | 3.50 – 4.00 | Broad Singlet | 2H | -NH ₂ (Exchangeable) |
| Aromatic (C6) | 6.50 – 6.60 | Doublet (J≈3Hz) | 1H | Ortho to NH₂, Meta to Cl |
| Aromatic (C4) | 6.60 – 6.70 | dd (J≈8, 3Hz) | 1H | Para to CH₂, Ortho to NH₂ |
| Aromatic (C3) | 7.10 – 7.20 | Doublet (J≈8Hz) | 1H | Ortho to Cl |
Diagnostic Logic:
-
The Methylene Singlet: The -CH₂- group between the ring and carbonyl is characteristic of phenylacetones.
-
Coupling Pattern: You should see an ABC system (or ABX) on the aromatic ring. The proton ortho to the chlorine will be the most deshielded (highest ppm).
Mass Spectrometry (ESI+)
-
Molecular Ion: Expected [M+H]⁺ = 184.05 Da.
-
Isotope Pattern: Chlorine signature is mandatory. You must observe a 3:1 ratio between peaks at m/z 184 and m/z 186 (³⁵Cl vs ³⁷Cl).
Part 4: Regulatory & Safety Considerations
Structural Alerts (P2P Analog)
This compound is a substituted phenylacetone (P2P).
-
US Context: While not explicitly listed as a Schedule I precursor, it is a structural analog of Phenylacetone (CAS 103-79-7). In the context of drug development, this is permissible, but diversion for illicit synthesis is a theoretical risk.
-
Compliance: Maintain strict inventory logs. Ensure use is strictly limited to legitimate research (e.g., kinase inhibitor synthesis).
Handling Chlorinated Anilines
-
Toxicity: Chlorinated anilines are often methemoglobinemia inducers.
-
PPE: Nitrile gloves (double gloving recommended), fume hood, and eye protection.
-
Waste: Segregate as halogenated organic waste.
References
-
Precursor Identification: Carl Roth GmbH. Product Data Sheet: 1-(2-Chloro-5-nitrophenyl)acetone (CAS 320576-24-7).[2][3][4][5] Retrieved from
- Reduction Methodology: Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.
-
Spectral Prediction: National Institutes of Health (NIH). PubChem Compound Summary for 1-(2-Chloro-5-nitrophenyl)propan-2-one. Retrieved from [6]
-
Regulatory Context: U.S. Drug Enforcement Administration. List of Scheduled Listed Chemical Products. Retrieved from
Sources
- 1. CAS 1197-05-3: 1-(3-Aminophenyl)-1-propanone | CymitQuimica [cymitquimica.com]
- 2. 1-(2-Chloro-5-nitrophenyl)acetone, 100 mg, CAS No. 320576-24-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. luminixhealth.com [luminixhealth.com]
- 4. astechireland.ie [astechireland.ie]
- 5. astechireland.ie [astechireland.ie]
- 6. 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- | C10H10Cl2O | CID 113333 - PubChem [pubchem.ncbi.nlm.nih.gov]
